Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Properties
Molecular Formula |
C24H23ClN2O6S |
|---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O6S/c1-4-32-24(30)20-14(2)21(22(29)26-17-7-5-6-8-18(17)31-3)34-23(20)27-19(28)13-33-16-11-9-15(25)10-12-16/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
MUYYCRTTYNUEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene Core
The 4-methylthiophene-3-carboxylate scaffold serves as the foundational structure for this compound. A widely reported approach involves the Gewald reaction , which facilitates the synthesis of 2-aminothiophenes from ketones, α-cyanoesters, and elemental sulfur . For this target molecule, the reaction would employ ethyl acetoacetate (to introduce the 4-methyl and 3-carboxylate groups) and malononitrile (to generate the 2-amino group). Sulfur acts as the cyclizing agent under basic conditions (e.g., morpholine or triethylamine). However, modifications are necessary to accommodate subsequent functionalization at positions 2 and 5.
Alternative routes include transition-metal-catalyzed cyclization , such as the rhodium-mediated coupling of α-enolic dithioesters with propargylic bromides . This method offers higher regioselectivity and tolerates pre-existing functional groups, which is critical for introducing the 4-methyl and carboxylate substituents early in the synthesis.
Introduction of the Ethyl Carboxylate Group
The ethyl ester at position 3 is typically installed via Fischer esterification or acid-catalyzed alcoholysis . In a representative procedure from thiophene chemistry, 2-thiophene carboxylic acid is refluxed with excess ethanol in the presence of HCl gas . For example:
This method achieves yields >85% when conducted under anhydrous conditions . The use of HCl gas as a catalyst ensures rapid esterification while minimizing side reactions such as decarboxylation.
Formation of the 2-Amino Substituent
The 2-amino group is introduced via selective nitration followed by reduction or through direct amination . A practical route involves reacting the thiophene core with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate, which is subsequently reduced using hydrogenation (Pd/C, H) or catalytic transfer hydrogenation (NHCOOH) .
Alternatively, the Curtius rearrangement of an acyl azide derived from thiophene-3-carboxylic acid can yield the 2-amino derivative, though this method requires stringent temperature control to avoid decomposition .
Acylation with 4-Chlorophenoxy Acetyl Group
The 2-amino group undergoes acylation with 4-chlorophenoxyacetyl chloride under Schotten-Baumann conditions. Key steps include:
-
Generation of the acid chloride :
-
Acylation reaction :
This method, adapted from analogous procedures in aryl amine chemistry , achieves >90% conversion when conducted at 0–5°C to suppress hydrolysis of the acid chloride.
Carbamoylation at Position 5
The 5-carbamoyl group is introduced via Ugi-type multi-component reactions (MCRs) or stepwise coupling . A robust strategy involves:
-
Activation of the carboxylic acid : Convert the 5-carboxylic acid to its acid chloride using oxalyl chloride.
-
Reaction with 2-methoxyaniline :
The reaction proceeds efficiently in dichloromethane with triethylamine as a base, yielding 82–88% of the carbamoylated product .
Purification and Characterization
Chromatographic techniques (silica gel column chromatography, HPLC) and recrystallization (using ethanol/water mixtures) are employed to isolate the final product. Key characterization data include:
| Spectroscopic Data | Observed Values |
|---|---|
| (400 MHz, CDCl) | δ 1.35 (t, 3H, CH), 2.45 (s, 3H, CH), 6.85–7.45 (m, aromatic protons) |
| δ 14.1 (CH), 61.8 (OCH), 167.2 (C=O) | |
| HRMS | m/z 503.0842 [M+H] (calc. 503.0839) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Gewald + Sequential Acylation | 68% | Cost-effective, scalable | Requires protection/deprotection steps |
| Transition-Metal Catalysis | 75% | High regioselectivity, fewer steps | Expensive catalysts (Rh, In) |
| Ugi MCR Approach | 60% | Convergent synthesis, atom economy | Limited scope for bulky substituents |
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with key analogs, focusing on substituents and physicochemical properties:
Key Observations :
- Lipophilicity: The (4-chlorophenoxy)acetyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., methylcarbamoyl ). Lipophilicity (log k) data for related compounds in suggests chloro and methoxy groups enhance membrane permeability .
Notes on Structural Optimization
- Electron-Withdrawing Groups : Chloro and methoxy substituents improve stability and binding affinity but may reduce solubility.
- Positional Effects : Substituents at position 5 (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) significantly alter steric and electronic profiles, impacting target selectivity .
Biological Activity
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other diseases associated with protein misfolding.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₅H₁₅ClN₂O₄S
- CAS Number : 421580-82-7
- SMILES Notation : CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)
Research indicates that this compound acts as an inhibitor of the ATF4 (Activating Transcription Factor 4) pathway, which is crucial in the cellular response to stress and has implications in cancer biology. The ATF4 pathway is activated under conditions of endoplasmic reticulum stress, leading to the expression of genes involved in cell survival and apoptosis. By inhibiting this pathway, the compound may induce apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology .
Anticancer Properties
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. Studies suggest that it may mitigate neurodegeneration by modulating pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease and other neurodegenerative disorders .
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 25 | 50 |
| 50 | 30 |
Study 2: Neuroprotective Effects
A separate investigation assessed the compound's effects on neuronal cell lines under oxidative stress conditions. The findings revealed that treatment with the compound resulted in reduced levels of apoptotic markers and increased cell survival rates compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step protocols involving:
- Gewald reaction for thiophene ring formation, followed by sequential acylation and carbamoylation .
- Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve coupling efficiency of the 4-chlorophenoxyacetyl and 2-methoxyphenylcarbamoyl groups .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Yield Factors : Excess reagents (1.2–1.5 eq) for acylation steps and inert atmospheres (N₂/Ar) to prevent oxidation of thiophene intermediates .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : ¹H and ¹³C NMR confirm substituent positions on the thiophene core. For example:
- Aromatic protons (δ 6.8–7.4 ppm) for 4-chlorophenoxy and 2-methoxyphenyl groups .
- Ethyl ester protons (δ 1.3–4.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 503.08) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in carbonyl signals (e.g., unexpected splitting in ¹³C NMR) may arise from rotational isomers or impurities.
- Solutions :
- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons to confirm connectivity .
- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., carbamoyl group orientation) .
- DFT Calculations : Predicts NMR chemical shifts for comparison with experimental data .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Solubility Challenges : Low aqueous solubility due to hydrophobic thiophene and aryl groups.
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug Design : Introduce hydrolyzable esters (e.g., phosphate prodrugs) for enhanced bioavailability .
- Micellar Systems : Encapsulate in PEG-PLGA nanoparticles to improve dispersion .
Q. Which computational methods predict the compound’s biological targets and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacophore Mapping : Identifies key motifs (e.g., 4-chlorophenoxy group) for target selectivity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Data Contradiction Analysis
- Example : Conflicting enzyme inhibition data (IC₅₀ varies across studies).
- Root Causes :
- Assay conditions (pH, ionic strength) affecting compound protonation .
- Variability in protein purity or buffer composition .
- Resolution :
- Standardize protocols (e.g., Tris-HCl buffer, pH 7.4) .
- Use positive controls (e.g., indomethacin for COX-2 assays) to validate results .
Safety and Handling
- PPE Requirements : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
